molecular formula C18H14ClN5O B2629916 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 899723-57-0

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2629916
CAS No.: 899723-57-0
M. Wt: 351.79
InChI Key: JQBXEDBVCWOXGG-UHFFFAOYSA-N
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Description

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines multiple functional groups, including a triazole ring and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening these rings and forming simpler structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include simpler hydrocarbons or partially reduced heterocycles.

    Substitution: Products include nitro, halo, or other substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the agricultural industry as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2,3-triazole: Similar triazole structure but lacks the oxadiazole ring.

    3-(2-methylphenyl)-1,2,4-oxadiazole: Similar oxadiazole structure but lacks the triazole ring.

    1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: Contains the triazole ring with a chlorophenyl group but lacks the oxadiazole ring.

Uniqueness

The uniqueness of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its combination of both triazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBXEDBVCWOXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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